molecular formula C11H13NO B1600753 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 3470-55-1

2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B1600753
CAS RN: 3470-55-1
M. Wt: 175.23 g/mol
InChI Key: RPQHEIVMOVOUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a compound with the CAS Number: 3470-55-1 and a molecular weight of 175.23 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 175.23 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Application

An efficient and convenient multicomponent reaction for the preparation of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives .

Method

The reaction was carried out in THF with DBU as a catalyst . These compounds are typical acceptor–donor–acceptor (A–D–A) systems comprising one electron donor and two electron acceptors .

Results

The reaction yielded excellent results and the simplicity of the procedure makes this one of the most efficient methods for the synthesis of these types of compounds .

Therapeutic Applications

Application

Thiophene and its substituted derivatives, which include “2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one”, show interesting applications in the field of medicinal chemistry .

Method

These compounds are synthesized and then tested for their therapeutic properties .

Results

They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anticancer Activity

Application

Some novel derivatives of “2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one” have been synthesized and tested for their anticancer activity .

Method

The specific methods of synthesis and testing are not detailed in the available information .

Results

The results of these tests are not specified in the available information .

Optical Properties and Electronic Devices

Application

These compounds are not only important constituents of a large number of bioactive compounds, but are also useful as versatile precursors for asymmetric synthesis . They are very important compounds because of their optical properties and are the basis for artificial photosynthetic systems , materials with semiconducting or nonlinear optical properties , and molecular electronic devices .

Method

The specific methods of synthesis and testing are not detailed in the available information .

Results

The results of these tests are not specified in the available information .

Anticancer Activity of Derivatives

Application

Some novel derivatives of “2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one” have been synthesized and tested for their anticancer activity against both the cell lines (HC 29-Colorectal adenoma cell line and MDA 231-Adenocarcinoma breast cancer cell line) .

Method

The specific methods of synthesis and testing are not detailed in the available information .

Results

The results of these tests are not specified in the available information .

Solid State Forms for Pharmaceutical Formulations

Application

New solid state forms of (5S,6S,9R)-5-amino-6-(2,3­difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-9-yl 4-(2-oxo-2,3-dihydro- 1H-imidazo [4,5-b] pyridin-1-yl)-1-piperidinecarboxylate hemisulfate, which include “2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one”, are useful for the preparation of various pharmaceutical formulations .

Method

The specific methods of synthesis and testing are not detailed in the available information .

Results

The results of these tests are not specified in the available information .

Sure, here are some more applications of “2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one”:

Positron Emission Tomography (PET) Imaging Agent

Application

A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo annulen-7-amine analogues, which include “2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one”, have been synthesized with the aim to develop a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

Method

The specific methods of synthesis and testing are not detailed in the available information .

Results

The results of these tests are not specified in the available information .

Anti-inflammatory Activity

Application

A series of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives, which include “2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one”, have been synthesized and examined for their anti-inflammatory activity using the reverse passive Arthus reaction (RPAR) .

Method

The specific methods of synthesis and testing are not detailed in the available information .

Results

The anti-inflammatory activity of these compounds was markedly influenced by the stereochemistry of the amino alcohol moiety. The threo diastereomer exhibited activity in the RPAR, while the erythro diastereomer was devoid of any significant anti-inflammatory activity .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQHEIVMOVOUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457896
Record name 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

CAS RN

3470-55-1
Record name 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 3
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 4
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.